8-Chloro-N-methylquinolin-5-amine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “8-Chloro-N-methylquinolin-5-amine;hydrochloride” is represented by the InChI code1S/C10H9ClN2.ClH/c1-12-9-5-4-8 (11)10-7 (9)3-2-6-13-10;/h2-6,12H,1H3;1H
. The molecular weight is 229.11 . Physical And Chemical Properties Analysis
The physical form of “8-Chloro-N-methylquinolin-5-amine;hydrochloride” is a powder . It is stored at room temperature .Scientific Research Applications
Anticancer Agents
Quinoline amines, including 8-Chloro-N-methylquinolin-5-amine, have been studied for their potential as anticancer agents . In one study, a series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Pharmacophoric Moiety
Quinoline is an important pharmacophoric moiety, and 8-Chloro-N-methylquinolin-5-amine hydrochloride is part of this class of compounds . Pharmacophoric moieties are parts of a molecular structure that are responsible for its biological activity. In the case of quinoline, it is known to have diverse therapeutic profiles .
Antimalarial Activity
4-Aminoquinoline based compounds, which include 8-Chloro-N-methylquinolin-5-amine, are known for their antimalarial activity . These compounds have been developed and used as potent in vitro antiproliferative agents against various types of cancer cell lines .
Antimicrobial Activity
4-Aminoquinoline based compounds also exhibit antimicrobial activity . This makes 8-Chloro-N-methylquinolin-5-amine a potential candidate for the development of new antimicrobial agents .
Cytotoxicity
Quinoline derivatives have been reported to show remarkable cytotoxicity values when compared to doxorubicin in MCF-7 cell lines . This suggests that 8-Chloro-N-methylquinolin-5-amine could be explored for its cytotoxic properties .
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway plays a role in multiple cancers by apoptosis and cell proliferation . Compounds like 8-Chloro-N-methylquinolin-5-amine could potentially inhibit this pathway, offering another avenue for cancer treatment .
Safety and Hazards
The safety information for “8-Chloro-N-methylquinolin-5-amine;hydrochloride” includes hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Biochemical Pathways
The biochemical pathways affected by 8-Chloro-N-methylquinolin-5-amine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
properties
IUPAC Name |
8-chloro-N-methylquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10;/h2-6,12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOYIIDEVNBMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC=NC2=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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